Tetrabutylammonium 4-fluorophenyltrifluoroborate

Ionic liquids Thermal properties Organotrifluoroborate salts

Tetrabutylammonium 4-fluorophenyltrifluoroborate (CAS 1291068-40-0) is a quaternary ammonium organotrifluoroborate salt that combines the tetrabutylammonium cation with the 4-fluorophenyltrifluoroborate anion. Unlike the widely used potassium aryltrifluoroborates, this compound exhibits high solubility in common organic solvents such as chloroform and dichloromethane and a melting point of 83–84 °C , placing it in the ionic-liquid regime.

Molecular Formula C22H40BF4N
Molecular Weight 405.4 g/mol
CAS No. 1291068-40-0
Cat. No. B1406882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium 4-fluorophenyltrifluoroborate
CAS1291068-40-0
Molecular FormulaC22H40BF4N
Molecular Weight405.4 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
InChIInChI=1S/C16H36N.C6H4BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1
InChIKeyLPZIMKAFBMJDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium 4-Fluorophenyltrifluoroborate (CAS 1291068-40-0): A Soluble, Low-Melting Aryltrifluoroborate for Nonpolar Reaction Media


Tetrabutylammonium 4-fluorophenyltrifluoroborate (CAS 1291068-40-0) is a quaternary ammonium organotrifluoroborate salt that combines the tetrabutylammonium cation with the 4-fluorophenyltrifluoroborate anion. Unlike the widely used potassium aryltrifluoroborates, this compound exhibits high solubility in common organic solvents such as chloroform and dichloromethane [1] and a melting point of 83–84 °C [1], placing it in the ionic-liquid regime. It belongs to a class of tetrabutylammonium aryltrifluoroborate ionic liquids that display significantly lower melting points than their alkali‑metal analogues [2].

High solubility in nonpolar organic solvents (CHCl₃, CH₂Cl₂)
Low-melting ionic-liquid regime enables solvent-free or low-temperature processing
4-Fluorophenyl handle provides distinct hydrolytic stability for chemoselective release

Tetrabutylammonium 4-Fluorophenyltrifluoroborate Procurement: Why Potassium or Phenyl Analogues Cannot Be Interchanged


Simply substituting the tetrabutylammonium cation with a potassium ion (as in the generic potassium 4‑fluorophenyltrifluoroborate) results in a melting point increase of >200 °C and a dramatic loss of solubility in nonpolar organic media [1]. Likewise, replacing the 4‑fluorophenyl group with an unsubstituted phenyl or a 4‑chlorophenyl group alters hydrolytic reactivity and cross‑coupling yields [2]. These differences make direct replacement impractical when low‑temperature processing, hydrophobic‑substrate compatibility, or precise hydrolytic stability is required.

Cation swap (K⁺ → TBA⁺)

Melting point rises >200 °C and organic-solvent solubility drops sharply; potassium salt may not support nonpolar homogeneous conditions.

Phenyl analogue

Unsubstituted phenyl alters hydrolytic reactivity and cross-coupling yields; direct replacement can shift outcome.

4-Chloro / bromo analogues

Faster hydrolysis (1 h vs. 4 h) and lower isolated yields; chemoselectivity profile may not transfer directly.

Tetrabutylammonium 4-Fluorophenyltrifluoroborate Evidence Guide: Quantitative Differentiation from Potassium, Phenyl, and Halophenyl Analogues


Melting Point Depression: 207 °C Lower Than the Potassium Salt

Tetrabutylammonium 4‑fluorophenyltrifluoroborate melts at 83–84 °C [1], whereas the analogous potassium salt, potassium 4‑fluorophenyltrifluoroborate, melts at 290–292 °C . This 207 °C melting‑point depression transforms the material from a high‑melting solid into a low‑melting ionic liquid, enabling solvent‑free or low‑temperature processing.

Melting point gap
Head-to-head
∼207 °C lower
Enables low-temperature ionic-liquid processing
Target: 83–84 °C vs. comparator: 290–292 °C
Ionic liquids Thermal properties Organotrifluoroborate salts

Organic Solvent Solubility: Soluble in CHCl₃ and CH₂Cl₂ vs. Poor Solubility of Potassium Salts

Tetrabutylammonium aryltrifluoroborates are soluble in common organic solvents such as chloroform and dichloromethane [1], whereas potassium trifluoroborates exhibit poor solubility in organic solvents other than methanol, acetonitrile, or water [1]. This solubility difference is consistently observed for the 4‑fluorophenyl anion and is a direct consequence of the lipophilic tetrabutylammonium counterion.

Organic solvent solubility
Cross-study comparable
Target: soluble in CHCl₃, CH₂Cl₂
Supports homogeneous coupling with hydrophobic substrates
Potassium salt: poor organic solubility (MeOH, MeCN, H₂O only)
Solubility Nonpolar solvents Organotrifluoroborate

Hydrolytic Reactivity: Fluorophenyl Requires 4 h for Full Hydrolysis vs. 1 h for Chloro/Bromo Analogues

In silica‑gel‑mediated hydrolysis, the 4‑fluorophenyltrifluoroborate anion required 4 hours for full conversion, while the 4‑chlorophenyl and 4‑bromophenyl analogs reached completion in 1 hour under identical conditions. Despite the slower hydrolysis, the 4‑fluorophenyl substrate provided a higher isolated yield of the desired product [1]. These data were obtained with potassium counterions; however, the relative reactivity is anion‑dependent and therefore class‑level transferable to the tetrabutylammonium salt.

Hydrolysis time
Class-level
4-F: 4 h to full conversion (higher yield)
Fluorophenyl offers slower, higher-yield hydrolysis for staged release
4-Cl/Br: 1 h; cation-dependent (class-level inference)
Hydrolysis Aryl halide comparison Trifluoroborate stability

Tetrabutylammonium 4-Fluorophenyltrifluoroborate: High‑Impact Application Scenarios Driven by Quantitative Differentiation Data


Nonpolar Homogeneous Cross‑Coupling of Hydrophobic Substrates

When coupling partners such as polymeric boronic acids or highly lipophilic aryl halides are employed, the poor organic‑solvent solubility of potassium trifluoroborates forces the use of aqueous‑organic mixtures that can lead to phase‑transfer limitations. Tetrabutylammonium 4‑fluorophenyltrifluoroborate dissolves directly in chloroform or dichloromethane [1], enabling truly homogeneous palladium‑catalyzed Suzuki–Miyaura reactions and often improving conversion and reproducibility for hydrophobic substrates.

Low‑Temperature Ionic‑Liquid Medium for Thermally Sensitive Transformations

With a melting point of 83–84 °C [1]—versus 290–292 °C for the potassium salt —this compound can serve as a neat ionic‑liquid reaction medium at temperatures where traditional alkali‑metal salts remain solid. This expands the accessible window for reactions involving thermally labile functional groups or volatile intermediates.

Sequential or Chemoselective Hydrolytic Release of Arylboronic Acids

The 4‑fluorophenyltrifluoroborate anion undergoes silica‑gel‑mediated hydrolysis three times slower than the 4‑chloro or 4‑bromo analogues, yet delivers higher product yields [2]. This differential reactivity can be exploited in multi‑component syntheses requiring staged release of boronic acid intermediates from a mixture of aryltrifluoroborate building blocks.

Synthesis of Fluorinated Pharmaceutical Intermediates in Non‑Aqueous Media

Late‑stage introduction of a 4‑fluorophenyl group is a common motif in drug discovery. The tetrabutylammonium salt’s solubility in anhydrous organic solvents [1] avoids the competing protodeboronation sometimes observed with potassium salts in aqueous‑organic systems, improving the yield and purity of fluorinated active pharmaceutical ingredient (API) intermediates.

Application
Selection Property
Validation Focus
Nonpolar homogeneous cross-coupling
High solubility in CHCl₃/CH₂Cl₂; nonpolar media compatibility
Hydrophobic substrate conversion, reaction homogeneity
Low-temperature ionic-liquid processing
Low-melting (<100 °C) ionic-liquid behavior
Thermal stability of substrates, solvent-free conditions
Staged hydrolytic release of arylboronic acids
4-Fluorophenyl slower hydrolysis, higher yield
Chemoselectivity in mixed halophenyl systems
Fluorinated intermediate synthesis in non-aqueous media
Solubility in anhydrous organic solvents; fluorophenyl handle
Protodeboronation control, purity of API intermediates
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